1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthetic Pathways : Compounds similar to 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one have been synthesized as intermediates in the development of new chemical entities. For instance, the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to cyclic stabilized forms of aspartate semialdehyde highlights the utility of related azetidine derivatives in creating bioactive molecules (Cheung & Shoolingin‐Jordan, 1997).
- Antiviral Agents : The enantiospecific synthesis of bis(hydroxymethyl)azetidin-1-yl pyrimidine nucleosides from 1-aminoazetidine showcases the potential for developing new classes of nucleoside analogs for antiviral therapy (Hosono et al., 1994).
- Medicinal Intermediates : The development of azetidine medicinal intermediates emphasizes the role of azetidine-based compounds in drug development, providing a foundation for further exploration of this compound in medicinal chemistry (Yang, 2009).
Potential Biological Activities
- Tubulin-Targeting Antitumor Agents : Research into 3-phenoxy-1,4-diarylazetidin-2-ones demonstrates the investigation of azetidine derivatives as tubulin-targeting agents for cancer treatment, indicating the potential of this compound in oncological research (Greene et al., 2016).
- Cytosolic Phospholipase A2alpha Inhibitors : The design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha highlight the exploration of azetidine-containing compounds in developing new treatments for inflammatory diseases (Ludwig et al., 2006).
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(12(15)14-7-10(13)8-14)16-11-5-3-2-4-6-11/h2-6,9-10H,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWANUJWZKHHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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